molecular formula C6H3BrClN3 B11876468 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

Cat. No.: B11876468
M. Wt: 232.46 g/mol
InChI Key: YFPJFGMOCWFLNO-UHFFFAOYSA-N
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Description

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine with appropriate halogenated reagents. One common method includes the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under phase transfer catalysis conditions . The reaction is carried out in a solvent like dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Cyclization: It can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substituted Imidazopyridines: Formed through substitution reactions.

    N-oxides: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
  • 5-chloro-2-phenyl-3H-imidazo[4,5-b]pyridine
  • 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine

Uniqueness

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical modifications. This dual halogenation also contributes to its distinct biological activities compared to other imidazo[4,5-b]pyridine derivatives .

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-3-1-4-6(10-2-9-4)11-5(3)8/h1-2H,(H,9,10,11)

InChI Key

YFPJFGMOCWFLNO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=C1Br)Cl)N=CN2

Origin of Product

United States

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